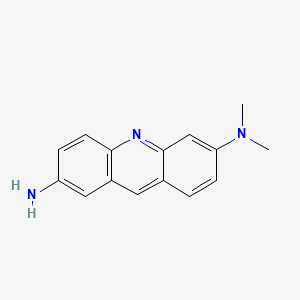
Acridine, 7-amino-3-dimethylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 7-amino-3-dimethylamino-, is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives are known for their broad range of biological activities and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives typically involves the cyclization of 2-arylamino benzoic acids. For instance, 2-arylamino benzoic acids can be prepared by the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines. The cyclization of these compounds using polyphosphoric acid (PPA) yields acridone derivatives .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product. For example, the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst can produce acridine sulfonamide derivatives .
化学反応の分析
Types of Reactions
Acridine, 7-amino-3-dimethylamino-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine derivatives can lead to the formation of acridones, while reduction can yield dihydroacridines. Substitution reactions can introduce various functional groups into the acridine ring, leading to a wide range of derivatives with different properties .
科学的研究の応用
Acridine, 7-amino-3-dimethylamino-, has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Acts as a fluorescent probe for visualizing biomolecules.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes, pigments, and fluorescent materials
作用機序
The mechanism of action of acridine, 7-amino-3-dimethylamino-, involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
類似化合物との比較
Similar Compounds
Similar compounds to acridine, 7-amino-3-dimethylamino-, include:
- Acriflavine
- Proflavine
- Amsacrine
- Triazoloacridone
Uniqueness
What sets acridine, 7-amino-3-dimethylamino-, apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. For instance, the presence of both amino and dimethylamino groups can enhance its ability to interact with biological targets and improve its solubility in various solvents .
特性
CAS番号 |
64046-77-1 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC名 |
6-N,6-N-dimethylacridine-2,6-diamine |
InChI |
InChI=1S/C15H15N3/c1-18(2)13-5-3-10-7-11-8-12(16)4-6-14(11)17-15(10)9-13/h3-9H,16H2,1-2H3 |
InChIキー |
WXORVJKMLQDWJL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=NC3=C(C=C2C=C1)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
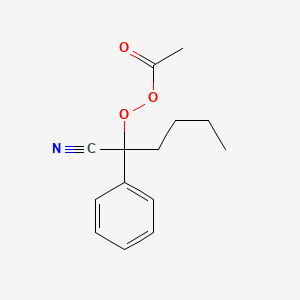
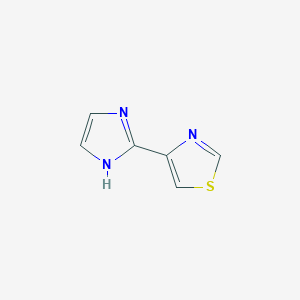
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)


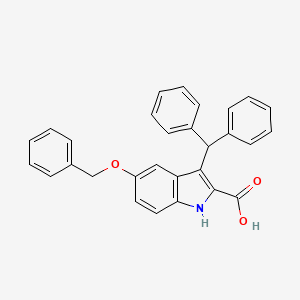
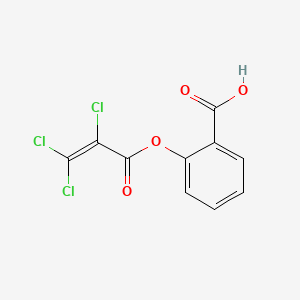
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
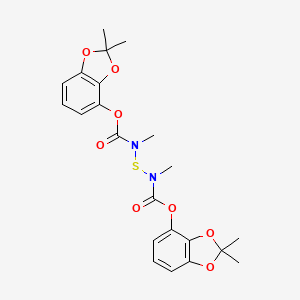
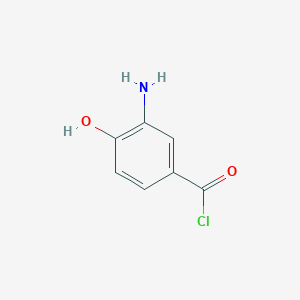

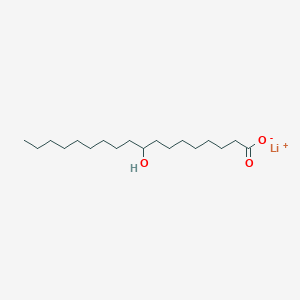
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
